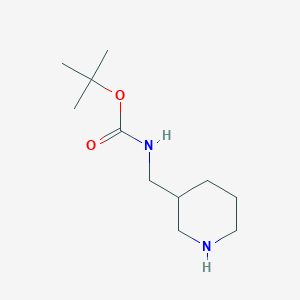

Tert-butyl (piperidin-3-ylmethyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(piperidin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPQHXGYYXYTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142643-29-6 | |

| Record name | tert-butyl N-[(piperidin-3-yl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl (piperidin-3-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (piperidin-3-ylmethyl)carbamate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural features, combining a piperidine ring with a Boc-protected aminomethyl group, make it a versatile intermediate for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data relevant to researchers in the pharmaceutical sciences.

Chemical and Physical Properties

This compound exists as enantiomers, (S) and (R), which are often used in the stereospecific synthesis of drug candidates. The hydrochloride salt is also commercially available. The physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.30 g/mol | [1][2] |

| IUPAC Name | tert-butyl N-[(piperidin-3-yl)methyl]carbamate | [2][3] |

| CAS Number (S)-enantiomer | 1016167-99-9 | [2][4] |

| CAS Number (R)-enantiomer | 879275-33-9 | [3] |

Physicochemical Data

| Property | (S)-enantiomer | (R)-enantiomer | Source |

| Melting Point | 64-66 °C | Not specified | [4] |

| Boiling Point | Not available | Not available | |

| Topological Polar Surface Area | 50.4 Ų | 50.4 Ų | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 1.01-1.21 | m | 2H | H-4 | [4] |

| 1.39 | s | 9H | -OC(CH₃)₃ | [4] |

| 1.57-1.72 | m | 3H | H-3, H-5 | [4] |

| 2.20-2.31 | m | 1H | CHaNHBoc | [4] |

| 2.49-2.56 | m | 1H | CHbNHBoc | [4] |

| 2.90-3.03 | m | 4H | H-2, H-6 | [4] |

| 4.77 | br s | 1H | NH | [4] |

¹³C NMR (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Source |

| 26.56 | Piperidine C4 | [4] |

| 29.03 | Piperidine C5 | [4] |

| 29.58 | tert-butyl CH₃ | [4] |

| 38.44 | Piperidine C3 | [4] |

| 44.99 | Methylene C | [4] |

| 47.46 | Piperidine C6 | [4] |

| 51.16 | Piperidine C2 | [4] |

| 79.73 | tert-butyl C | [4] |

| 156.72 | Carbonyl C | [4] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation | Source |

| 3360 | N-H stretch | [4] |

| 2972 | C-H stretch | [4] |

| 1703 | C=O stretch (carbamate) | [4] |

| 1519 | N-H bend | [4] |

Mass Spectrometry

| Technique | m/z | Interpretation | Source |

| FAB MS | 215 | [M+H]⁺ | [4] |

Experimental Protocols

The synthesis of this compound is a critical process for its application in drug development. Below is a representative synthesis protocol for the (S)-enantiomer.

Synthesis of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate

This procedure involves the resolution of a racemic mixture of 3-(Boc-aminomethyl)piperidine using a chiral acid.

Materials:

-

N-(tert-butoxycarbonyl)-3-aminomethylpiperidine

-

(-)-O,O'-di-p-toluoyl-L-tartaric acid

-

Methanol (anhydrous)

-

10% Sodium carbonate solution

-

Ethyl acetate

-

Distilled water

Procedure:

-

N-(tert-butoxycarbonyl)-3-aminomethylpiperidine and an equimolar amount of (-)-O,O'-di-p-toluoyl-L-tartaric acid are dissolved in dry methanol.[4]

-

The mixture is heated to reflux to form a homogeneous solution.[4]

-

The solution is then cooled to room temperature and stirred for 5-6 hours to allow for the precipitation of the diastereomeric salt.[4]

-

The resulting white solid is collected by filtration and washed with a minimal amount of anhydrous methanol.[4]

-

The crude product is purified by recrystallization from methanol.[4]

-

The purified salt is suspended in distilled water and cooled to 0°C.[4]

-

A 10% sodium carbonate solution is added in batches until the mixture is basic, and stirring is continued for 10 minutes to liberate the free base.[4]

-

The aqueous layer is extracted multiple times with ethyl acetate.[4]

-

The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrated under reduced pressure to yield the target compound, (S)-tert-butyl (piperidin-3-ylmethyl)carbamate.[4]

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The piperidine scaffold is a common motif in centrally active drugs, and the protected amine allows for selective functionalization at other positions of the molecule. Its applications span across different therapeutic areas, including the development of treatments for neurological disorders.[1] The Boc protecting group provides stability during multi-step syntheses and can be readily removed under acidic conditions to reveal the primary amine for further chemical transformations.[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate.

Caption: Synthesis and purification workflow for (S)-tert-butyl (piperidin-3-ylmethyl)carbamate.

Safety Information

It is important to handle this compound with appropriate safety precautions. According to GHS classifications, it may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[2] Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. myuchem.com [myuchem.com]

- 2. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

Technical Guide: (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate

CAS Number: 879275-33-9

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate is a chiral piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a carbamate-protected primary amine on a chiral piperidine scaffold, makes it a valuable intermediate in the development of therapeutic agents, particularly in the areas of metabolic disorders and inflammatory diseases. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery, including its role as a key intermediate for orexin receptor antagonists and IRAK4 inhibitors.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate and its hydrochloride salt.

| Property | (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate (Free Base) | (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate HCl |

| CAS Number | 879275-33-9 | 1217778-64-7 |

| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₃ClN₂O₂ |

| Molecular Weight | 214.30 g/mol | 250.76 g/mol |

| Appearance | White to off-white solid | Not specified |

| Melting Point | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| Solubility | Not specified | Not specified |

| Storage Temperature | 2-8°C | Not specified |

Experimental Protocols

Synthesis of (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate

A common synthetic route to obtain (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate involves the reduction of the corresponding Boc-protected (R)-nipecotic acid derivative. The following is a representative experimental protocol.

Materials:

-

(R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid ((R)-Boc-nipecotic acid)

-

Ethyl chloroformate

-

N-methylmorpholine (NMM)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Mixed Anhydride Formation: To a solution of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add N-methylmorpholine (1.1 eq). Stir the mixture for 5 minutes, then add ethyl chloroformate (1.1 eq) dropwise. Allow the reaction to stir at 0°C for 30 minutes.

-

Reduction to the Alcohol: In a separate flask, dissolve sodium borohydride (2.0 eq) in a mixture of THF and water at 0°C. Add the freshly prepared mixed anhydride solution from step 1 to the sodium borohydride solution dropwise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

-

Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

-

Mesylation: Dissolve the crude alcohol (1.0 eq) in anhydrous dichloromethane at 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0°C for 1 hour.

-

Azide Displacement: To the reaction mixture, add sodium azide (3.0 eq) and a catalytic amount of tetrabutylammonium iodide. Add a small amount of water to facilitate the reaction and stir vigorously at room temperature for 24 hours.

-

Reduction of the Azide: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Dissolve the crude azide in methanol and add a catalytic amount of palladium on carbon (10 wt%). Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

-

Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate.

Applications in Drug Discovery

(R)-Tert-butyl (piperidin-3-ylmethyl)carbamate is a valuable chiral building block for the synthesis of complex pharmaceutical agents. Its utility is highlighted in the development of inhibitors for key biological targets.

Intermediate for Orexin Receptor Antagonists

Orexin receptors are implicated in the regulation of sleep-wake cycles, and their antagonists are being investigated for the treatment of insomnia. A structurally similar compound, tert-butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate, is a key intermediate in the synthesis of certain orexin receptor antagonists[1]. The (R)-piperidinemethyl amine moiety of the target compound can be incorporated into lead compounds to optimize their binding affinity and pharmacokinetic properties.

Intermediate for IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in innate immunity and inflammation. Inhibitors of IRAK4 are being developed for the treatment of various inflammatory and autoimmune diseases. The chiral piperidine core of (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate is a key structural element in the design of potent and selective IRAK4 inhibitors[1].

Visualizations

Experimental Workflow: Synthesis of (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate

Caption: Synthetic workflow for (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate.

Logical Relationship: Application in Drug Discovery

Caption: Application of the compound as a key building block in drug discovery.

References

Spectroscopic and Analytical Profile of Tert-butyl (piperidin-3-ylmethyl)carbamate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl (piperidin-3-ylmethyl)carbamate, a key building block in medicinal chemistry.[1] The information presented herein is intended to support researchers and scientists in the fields of organic synthesis and drug development by providing detailed analytical data and standardized experimental protocols.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Weight: 214.3 g/mol [2]

-

Appearance: White to off-white solid[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.77 | brs | 1H | NH |

| 2.90-3.03 | m | 4H | H-2, H-6 |

| 2.49-2.56 | m | 1H | CHbNHBoc |

| 2.20-2.31 | m | 1H | CHaNHBoc |

| 1.57-1.72 | m | 3H | H-3, H-5 |

| 1.39 | s | 9H | -OC(CH₃)₃ |

| 1.01-1.21 | m | 2H | H-4 |

Solvent: CDCl₃, Frequency: 300MHz[2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 156.72 | C=O (Carbamate) |

| 79.73 | -OC(CH₃)₃ |

| 51.16 | Piperidine C-2 |

| 47.46 | Methylene (CH₂NHBoc) |

| 44.99 | Piperidine C-6 |

| 38.44 | Piperidine C-3 |

| 29.58 | Piperidine C-5 |

| 29.03 | -OC(CH₃)₃ |

| 26.56 | Piperidine C-4 |

Solvent: CDCl₃, Frequency: 300MHz[2]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3360 | N-H Stretch |

| 2972 | C-H Stretch (Aliphatic) |

| 1703 | C=O Stretch (Carbamate) |

| 1519 | N-H Bend |

| 1455 | C-H Bend |

| 1365 | C-H Bend |

| 1255 | C-N Stretch |

| 1172 | C-O Stretch |

Technique: Pure sample[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 215 | [M+H]⁺ |

Technique: Fast Atom Bombardment (FAB)[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz NMR spectrometer.

-

¹H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound was placed directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the sample measurement.

Mass Spectrometry (MS)

-

Sample Preparation: A solution of this compound was prepared in a suitable solvent, such as methanol.

-

Instrumentation: The mass spectrum was obtained using a Fast Atom Bombardment (FAB) mass spectrometer.

-

Data Acquisition: The sample was ionized using a high-energy beam of atoms, and the resulting ions were analyzed by the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion plus a proton ([M+H]⁺) was recorded.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-Depth Technical Guide to ¹H and ¹³C NMR Analysis of Boc-Protected Piperidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of tert-butoxycarbonyl (Boc)-protected piperidines, a class of compounds of significant interest in medicinal chemistry and drug development. Understanding the intricacies of their ¹H and ¹³C NMR spectra is crucial for structural elucidation, conformational analysis, and purity assessment.

Core Concepts in NMR of Boc-Protected Piperidines

The NMR spectra of Boc-protected piperidines are primarily influenced by three key factors: the conformational dynamics of the piperidine ring, the presence of the Boc protecting group, and the nature of any additional substituents.

Piperidine Ring Conformation

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. This results in two distinct proton environments: axial and equatorial. Axial protons are parallel to the principal axis of the ring, while equatorial protons are in the approximate plane of the ring. This conformational preference can be analyzed through the coupling constants between adjacent protons.

Influence of the Boc Protecting Group

The bulky tert-butoxycarbonyl (Boc) group introduces several important features into the NMR spectra:

-

Rotational Isomers (Rotamers): Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted. This can lead to the presence of two distinct rotamers, which may interconvert slowly on the NMR timescale, resulting in broadened or duplicated signals for the protons and carbons near the nitrogen atom.[1]

-

Anisotropic Effect: The carbonyl group of the Boc moiety creates a magnetic field that can either shield or deshield nearby protons, depending on their spatial orientation relative to the carbonyl bond. Protons located in the conical region above and below the carbonyl plane will be shielded (shifted upfield), while those in the plane of the carbonyl will be deshielded (shifted downfield).

-

Steric Hindrance: The steric bulk of the Boc group can influence the conformational equilibrium of the piperidine ring, potentially favoring one chair conformation over the other, especially in substituted piperidines.

Quantitative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted N-Boc-piperidine and several of its substituted derivatives in CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Data

| Compound | H-2, H-6 (ppm) | H-3, H-5 (ppm) | H-4 (ppm) | Boc (ppm) | Other (ppm) |

| N-Boc-piperidine | ~3.40 | ~1.55 | ~1.55 | ~1.45 (s, 9H) | - |

| N-Boc-4-piperidinol | ~3.90 (axial), ~3.00 (equatorial) | ~1.90 (axial), ~1.45 (equatorial) | ~3.70 | ~1.46 (s, 9H) | ~1.60 (OH) |

| N-Boc-piperidine-4-carboxylic acid | ~3.95 (axial), ~2.90 (equatorial) | ~2.00 (axial), ~1.75 (equatorial) | ~2.50 | ~1.46 (s, 9H) | ~11.5 (COOH) |

| N-Boc-2-methylpiperidine | ~4.00 | ~1.60 | ~1.50 | ~1.45 (s, 9H) | ~1.15 (d, 3H, CH₃) |

| N-Boc-3-methylpiperidine | ~3.80, ~2.70 | ~1.70, ~1.00 | ~1.60 | ~1.45 (s, 9H) | ~0.90 (d, 3H, CH₃) |

| N-Boc-4-methylpiperidine | ~3.90, ~2.65 | ~1.60, ~1.05 | ~1.40 | ~1.45 (s, 9H) | ~0.90 (d, 3H, CH₃) |

¹³C NMR Data

| Compound | C-2, C-6 (ppm) | C-3, C-5 (ppm) | C-4 (ppm) | Boc (C=O, ppm) | Boc (C(CH₃)₃, ppm) | Boc ((CH₃)₃, ppm) | Other (ppm) |

| N-Boc-piperidine | ~44.5 | ~25.8 | ~24.8 | ~155.0 | ~79.5 | ~28.5 | - |

| N-Boc-4-piperidinol | ~42.0 | ~34.5 | ~67.5 | ~155.0 | ~79.8 | ~28.5 | - |

| N-Boc-piperidine-4-carboxylic acid | ~42.5 | ~28.5 | ~41.0 | ~155.0 | ~80.0 | ~28.4 | ~180.0 (COOH) |

| N-Boc-2-methylpiperidine | ~49.0 (C2), ~45.0 (C6) | ~34.0 (C3), ~26.0 (C5) | ~25.0 | ~155.0 | ~79.0 | ~28.5 | ~19.0 (CH₃) |

| N-Boc-3-methylpiperidine | ~51.0 (C2), ~45.0 (C6) | ~32.0 (C3), ~34.0 (C5) | ~31.0 | ~155.0 | ~79.0 | ~28.5 | ~19.5 (CH₃) |

| N-Boc-4-methylpiperidine | ~44.0 | ~34.0 | ~31.0 | ~155.0 | ~79.0 | ~28.5 | ~22.0 (CH₃) |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Experimental Protocols

A standardized experimental approach is essential for obtaining high-quality and reproducible NMR data.

Sample Preparation

-

Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-10 mg of the Boc-protected piperidine derivative. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.[2]

-

Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is commonly used due to its good solubilizing power for these compounds. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used depending on the sample's solubility.[3]

-

Mixing: Ensure the sample is fully dissolved. Gentle vortexing or warming in a water bath may be necessary.[2]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Alternatively, the residual solvent peak can be used for referencing.[3]

NMR Data Acquisition

-

¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters to consider are the spectral width, number of scans (typically 16-64), and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often required.[3]

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the proton connectivity within the piperidine ring.[4][5]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is a powerful tool for assigning carbon signals based on the already assigned proton spectrum.[4][6]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is particularly useful for identifying quaternary carbons and for confirming the overall structure by observing long-range connectivities, for instance, from the piperidine ring protons to the Boc carbonyl carbon.[4][6]

-

Conclusion

The ¹H and ¹³C NMR analysis of Boc-protected piperidines provides a wealth of structural and conformational information. A thorough understanding of the influence of the piperidine ring dynamics and the effects of the Boc protecting group, combined with a systematic experimental approach including 2D NMR techniques, allows for the unambiguous characterization of these important synthetic intermediates. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

Molecular weight and formula of Tert-butyl (piperidin-3-ylmethyl)carbamate

An In-depth Technical Guide to Tert-butyl (piperidin-3-ylmethyl)carbamate

This guide provides a comprehensive overview of this compound, a key chiral building block in modern medicinal chemistry. It details the compound's chemical properties, its pivotal role in the synthesis of therapeutic agents, and provides illustrative experimental workflows.

Core Compound Properties

This compound is a piperidine derivative protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. It exists as two enantiomers, (R) and (S), which are crucial for the stereospecific synthesis of drug candidates.

Data Presentation: Summary of Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| CAS Number | (R)-enantiomer: 879275-33-9(S)-enantiomer: 1016167-99-9 | [1][2] |

| Appearance | White solid | [2] |

| Melting Point | 64-66°C (for (S)-enantiomer) | [2] |

| Optical Rotation [α]D | +11.03° (c=0.10, methanol) (for (S)-enantiomer) | [2] |

| Infrared (IR) Spectra | 3360, 2972, 1703, 1519, 1455, 1365, 1255, 1172 cm⁻¹ (for (S)-enantiomer) | [2] |

| ¹H NMR (CDCl₃, 300MHz) δ | 1.01-1.21 (m, 2H), 1.39 (s, 9H), 1.57-1.72 (m, 3H), 2.20-2.31 (m, 1H), 2.49-2.56 (m, 1H), 2.90-3.03 (m, 4H), 4.77 (brs, 1H) (for (S)-enantiomer) | [2] |

| ¹³C NMR (CDCl₃, 300MHz) δ | 26.56, 29.03, 29.58, 38.44, 44.99, 47.46, 51.16, 79.73, 156.72 (for (S)-enantiomer) | [2] |

| Mass Spectrometry (FAB) | m/z: 215 (M+1) (for (S)-enantiomer) | [2] |

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its significance lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules.[3] The Boc-protecting group offers stability during multi-step synthetic routes, and the chiral piperidine ring is a common feature in many drug candidates.[3]

This compound is a crucial precursor for:

-

Orexin Receptor Antagonists: These are used in the treatment of insomnia.[4]

-

IRAK4 Inhibitors: These are being investigated for their potential in treating inflammatory diseases.[4]

-

Neurological Disorder Treatments: The piperidine scaffold is a common motif in drugs targeting the central nervous system.[3]

Experimental Protocols

The following is a representative protocol for the synthesis of the (S)-enantiomer of this compound, a key step in the production of various pharmaceutical agents.

Protocol: Synthesis of (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate [2]

Objective: To synthesize (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate from N-(tert-butoxycarbonyl)-3-aminomethylpiperidine via chiral resolution.

Materials:

-

N-(tert-butoxycarbonyl)-3-aminomethylpiperidine (10 g, 47 mmol)

-

(-)-O,O'-di-p-toluoyl-L-tartaric acid (15.52 g, 47 mmol)

-

Dry Methanol (100 ml)

-

Distilled Water

-

10% Sodium Carbonate Solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Combine N-(tert-butoxycarbonyl)-3-aminomethylpiperidine and (-)-O,O'-di-p-toluoyl-L-tartaric acid in dry methanol.

-

Heat the mixture to reflux until a homogenous solution is formed.

-

Cool the reaction mixture to room temperature and stir for 5-6 hours to allow for the precipitation of the diastereomeric salt.

-

Filter the resulting white solid and wash with a minimal amount of anhydrous methanol.

-

Purify the crude product by recrystallization from methanol.

-

Suspend the purified salt in distilled water and cool to 0°C.

-

Add 10% sodium carbonate solution in batches until the mixture is basic, then continue stirring for 10 minutes to liberate the free base.

-

Extract the aqueous layer with ethyl acetate (5 x 50 ml).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound.

Expected Yield: Approximately 3.28 g (65%).[2]

Visualizations: Workflows and Pathways

Diagram 1: Synthetic Workflow

References

Stability and Storage of Piperidine Carbamates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for piperidine carbamates. Understanding the chemical stability of these compounds is critical for ensuring their efficacy, safety, and shelf-life in pharmaceutical and research settings. This document outlines the primary degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Introduction to Piperidine Carbamate Stability

Piperidine carbamates are a class of organic compounds that feature a piperidine ring linked to a carbamate functional group. This structural motif is present in numerous therapeutic agents and research chemicals.[1][2] The carbamate linkage, an ester of a carbamic acid, is the primary site of chemical instability and is susceptible to various degradation pathways.[1][3] The stability of these molecules is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[3][4]

The carbamate functionality itself is a hybrid of an amide and an ester, which contributes to its chemical properties and reactivity.[1] While generally considered to have good chemical and proteolytic stability, the carbamate bond can be cleaved under certain conditions, leading to loss of activity and the formation of potentially undesirable byproducts.[1][2] Therefore, a thorough understanding of the stability profile of piperidine carbamates is essential during drug development and for the proper handling of these compounds in a laboratory setting.

Key Degradation Pathways

The degradation of piperidine carbamates can proceed through several mechanisms, primarily hydrolysis, oxidation, thermal degradation, and photodegradation.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for carbamates, particularly under acidic or basic conditions.[3][5] The carbamate ester linkage is susceptible to cleavage, yielding the parent piperidine, an alcohol or phenol, and carbon dioxide.[2]

-

Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate that subsequently breaks down.[2][6] This is often the most significant degradation pathway. For instance, Rivastigmine, a carbamate derivative, readily undergoes hydrolysis at its carbamate linkage under basic conditions to form its corresponding phenol metabolite.[3]

-

Acid-Catalyzed Hydrolysis: In acidic media, protonation of the carbonyl oxygen or the nitrogen atom can facilitate nucleophilic attack by water, leading to the cleavage of the carbamate bond.[7]

The rate of hydrolysis is highly dependent on the pH of the solution and the specific chemical structure of the piperidine carbamate.[1][6]

dot

Caption: General pathway for hydrolytic degradation of piperidine carbamates.

Oxidative Degradation

The piperidine ring, particularly the tertiary amine, is susceptible to oxidation.[8] Oxidizing agents, including atmospheric oxygen over extended periods, can lead to the formation of N-oxides or ring-opened products.[8] Forced degradation studies often employ hydrogen peroxide (H₂O₂) to simulate oxidative stress.[3][4]

Thermal Degradation

Elevated temperatures can promote the degradation of piperidine carbamates.[8] In the solid state, high heat can lead to various complex degradation reactions.[4] For piperazine, a related cyclic diamine, thermal degradation has been shown to occur at temperatures between 135 to 175 °C.[9] While piperidine derivatives are generally more stable, high temperatures should be avoided for long-term storage.[9]

Photodegradation

Exposure to light, especially UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.[8] Photostability testing is a crucial part of stability studies for new drug substances and products, as outlined in ICH guideline Q1B.[10][11] To mitigate photodegradation, piperidine carbamates should be stored in light-resistant containers.[4]

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and purity of piperidine carbamates. The following conditions are recommended based on general principles for carbamate stability.

| Parameter | Recommended Condition | Rationale |

| Temperature | Short-term (days to weeks): 2-8°C Long-term (months to years): -20°C[4][12][13] | Reduces the rate of chemical degradation, including hydrolysis and thermal decomposition. |

| Light | Store in the dark (e.g., in an amber vial or light-blocking container).[4] | Protects the compound from potential photodegradation.[4] |

| Moisture | Store in a dry environment, preferably in a desiccator.[4] | Minimizes hydrolysis of the carbamate linkage.[4] |

| Atmosphere | For sensitive compounds, store under an inert atmosphere (e.g., nitrogen or argon).[13] | Prevents oxidative degradation.[13] |

| Container | Use a tightly sealed, inert container (e.g., glass vial with a PTFE-lined cap).[4][13] | Prevents contamination and exposure to air and moisture.[4] |

Experimental Protocols for Stability Assessment

Forced degradation studies are a cornerstone of stability testing, designed to identify potential degradation products and establish degradation pathways.[3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3]

General Workflow for Forced Degradation Studies

dot

Caption: General workflow for a forced degradation study.[3]

Detailed Methodologies

The following are detailed protocols for conducting forced degradation studies on piperidine carbamates. These are based on established methods for carbamate-containing compounds.[3][4]

4.2.1. Preparation of Stock Solution Prepare a stock solution of the piperidine carbamate at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[3]

4.2.2. Acid Hydrolysis

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).

-

Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).

-

At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute to the initial concentration with the mobile phase for analysis.[4]

4.2.3. Base Hydrolysis

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).

-

Incubate the solution at room temperature for a specified period (e.g., 2-24 hours), as base-catalyzed hydrolysis is often rapid.

-

At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to the initial concentration with the mobile phase for analysis.[4]

4.2.4. Oxidative Degradation

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[3]

-

Store the solution at room temperature, protected from light, for a period of up to 48 hours.[3]

-

At specified time points, withdraw an aliquot, dilute to the initial concentration with the mobile phase, and analyze.

4.2.5. Thermal Degradation

-

Solution: Place a sealed vial containing the stock solution in a controlled temperature oven at a temperature such as 70-80°C for 48 hours.[4][8]

-

Solid State: Place a known amount of the solid piperidine carbamate in a controlled temperature oven under the same conditions.[4]

-

After the stress period, allow the samples to cool to room temperature, dissolve the solid sample in a suitable solvent, and analyze both the solution and solid-state samples.

4.2.6. Photolytic Degradation

-

Expose a solid sample and a solution of the piperidine carbamate to light in a photostability chamber according to ICH Q1B guidelines.[8][10] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and dark control samples at the end of the exposure period.

Analytical Methods

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.[3][14]

-

HPLC Method: A typical stability-indicating HPLC method would utilize a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV or photodiode array (PDA) detector.[14]

-

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of degradation products.

Summary of Stability Data for Representative Carbamates

The following tables summarize the results from forced degradation studies on two representative carbamate-containing drugs, Rivastigmine and Methocarbamol, which can serve as a reference for piperidine carbamates.

Table 1: Forced Degradation of Rivastigmine [3]

| Stress Condition | Result |

| 0.1 M HCl (Room Temp, 48h) | Not significant |

| 0.1 M NaOH (Room Temp, 48h) | Significant degradation (hydrolysis) |

| 3% H₂O₂ (Room Temp, 48h) | Significant degradation |

| Thermal (Solid, 80°C, 48h) | Not significant |

| Photolytic (ICH Q1B) | Not significant |

Table 2: Forced Degradation of Methocarbamol [3]

| Stress Condition | Result |

| 0.1 M HCl (Reflux, 30 min) | Significant degradation |

| 0.1 M NaOH (Reflux, 30 min) | Significant degradation |

| 30% H₂O₂ (Reflux, 30 min) | Significant degradation |

Conclusion

The stability of piperidine carbamates is a critical consideration for their use in research and drug development. The primary degradation pathways include hydrolysis, oxidation, thermal degradation, and photodegradation, with the carbamate linkage being the most labile part of the molecule. To ensure the integrity of these compounds, they should be stored at low temperatures, protected from light and moisture, and in tightly sealed containers. Forced degradation studies, coupled with stability-indicating analytical methods like HPLC, are essential for characterizing the stability profile and identifying potential degradation products. By following the guidelines and protocols outlined in this document, researchers and scientists can ensure the quality and reliability of their work with piperidine carbamates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. benchchem.com [benchchem.com]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. sctunisie.org [sctunisie.org]

- 13. benchchem.com [benchchem.com]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in a wide range of clinically approved drugs and bioactive natural products underscores its significance in the development of novel therapeutics. This guide provides a comprehensive overview of the role of piperidine derivatives in medicinal chemistry, with a focus on their synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships.

Therapeutic Applications and Mechanisms of Action

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, finding applications in the treatment of a diverse range of diseases. Their versatility stems from the conformational flexibility of the piperidine ring and the ability to introduce a variety of substituents, allowing for the fine-tuning of their biological activity.[1][2][3]

Anticancer Activity

Piperidine-containing compounds represent a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt and NF-κB pathways.[7][8][9]

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][10][11] Piperidine derivatives can interfere with this pathway at various points, leading to the inhibition of tumor cell growth and the induction of apoptosis.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., mTOR, GSK3β)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperidine [label="Piperidine\nDerivative", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation"]; PIP2 -> PIP3 [dir=none, style=invis]; // for layout PI3K -> PIP3 [label=""]; PIP3 -> AKT [label="Activation"]; AKT -> Downstream [label="Activation"]; Downstream -> Proliferation; Piperidine -> PI3K [label="Inhibition", style=dashed, color="#EA4335"]; Piperidine -> AKT [label="Inhibition", style=dashed, color="#EA4335"]; } caption: PI3K/Akt Signaling Pathway and points of inhibition by piperidine derivatives.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[1][9][12] Its dysregulation is frequently observed in cancer. Certain piperidine derivatives can inhibit this pathway, leading to decreased proliferation and enhanced apoptosis of cancer cells.

// Nodes Stimuli [label="Stimuli\n(e.g., Cytokines, Growth Factors)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Target Gene\nTranscription", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperidine [label="Piperidine\nDerivative", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Stimuli -> IKK [label="Activation"]; IKK -> IkB [label="Phosphorylation"]; IkB -> NFkB [label="Degradation & Release", style=dashed]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Gene; Piperidine -> IKK [label="Inhibition", style=dashed, color="#EA4335"]; } caption: NF-κB Signaling Pathway and a potential point of inhibition.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of piperidine derivatives is commonly evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparing their potency.

| Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |

| YL-1-9 | MDA-MB-231 | Breast | 7.96[5] |

| MCF-7 | Breast | 7.73[5] | |

| Compound 3d | MCF-7 | Breast | 43.4[2] |

| MDA-MB-231 | Breast | 35.9[2] | |

| Compound 4d | MCF-7 | Breast | 39.0[2] |

| MDA-MB-231 | Breast | 35.1[2] | |

| Piperidone Monocarbonyl Curcumin Analogues | A549 | Lung | < Curcumin and Cisplatin[13] |

| HepG2 | Liver | < Curcumin and Cisplatin[13] | |

| Hela | Cervical | < Curcumin and Cisplatin[13] | |

| MCF-7 | Breast | < Curcumin and Cisplatin[13] |

Analgesic Activity

The piperidine scaffold is a fundamental structural component of many potent analgesics, particularly those that target opioid receptors.[8][10][12] Phenylpiperidine derivatives, such as fentanyl and its analogs, are powerful synthetic opioids that primarily act as agonists at the μ-opioid receptor.[12]

Quantitative Analysis of Opioid Receptor Binding

The binding affinity of piperidine derivatives to opioid receptors is a critical determinant of their analgesic activity and is typically quantified by the inhibition constant (Ki).

| Compound | Receptor | Ki (nM) |

| Compound 52 | MOR (μ) | 56.4[14] |

| σ1R | 11.0[14] | |

| Compound 2a | μ | 29.3[15] |

| δ | 681[15] | |

| κ | 134[15] | |

| Compound 4b | μ | 0.88[15] |

| δ | 13.4[15] | |

| κ | 4.09[15] | |

| Compound 8b | μ | 8.47[15] |

| δ | 34.3[15] | |

| κ | 36.8[15] |

Antiviral Activity

Piperidine derivatives have also emerged as promising antiviral agents, with activity reported against a range of viruses, including influenza and human immunodeficiency virus (HIV).[5][16][17]

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of piperidine derivatives is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

| Derivative | Virus | Cell Line | EC50 (µM) |

| FZJ05 | Influenza A/H1N1 | MDCK | < Ribavirin, Amantadine, Rimantadine[16] |

| FZJ13 | HIV-1 | Comparable to 3TC[16] | |

| Compound 11e | Influenza A and B strains | As low as 0.05[18] | |

| Compound 15a | HIV-1 (WT) | MT-4 | 0.00175[19] |

| HIV-1 (L100I) | MT-4 | 0.00284[19] | |

| HIV-1 (K103N) | MT-4 | 0.00127[19] |

Experimental Protocols

The biological evaluation of piperidine derivatives relies on a variety of well-established experimental protocols. Below are detailed methodologies for key assays cited in this guide.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="Seed cells in 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation1 [label="Incubate for 24h", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Add piperidine derivatives\n(various concentrations)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation2 [label="Incubate for 24-72h", fillcolor="#FBBC05", fontcolor="#202124"]; MTT_add [label="Add MTT solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation3 [label="Incubate for 1.5-4h", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Add solubilization solution\n(e.g., DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation4 [label="Incubate for 15 min with shaking", fillcolor="#FBBC05", fontcolor="#202124"]; Read [label="Measure absorbance at 492-590 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seeding; Seeding -> Incubation1; Incubation1 -> Treatment; Treatment -> Incubation2; Incubation2 -> MTT_add; MTT_add -> Incubation3; Incubation3 -> Solubilize; Solubilize -> Incubation4; Incubation4 -> Read; Read -> End; } caption: Experimental workflow for the MTT assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.[20]

-

Incubation: Incubate the plate for 24 hours to allow for cell attachment.[20]

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for 72 hours.[20]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[20]

-

Incubation: Incubate the plate for 1.5 hours at 37°C.[20]

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Incubation with Shaking: Incubate the plate for 15 minutes at 37°C with shaking.[20]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm.[20]

Radioligand Binding Assay for Opioid Receptors

This in vitro assay determines the binding affinity of a test compound to specific neurotransmitter receptors by competing with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Homogenize brain tissue or cells expressing the opioid receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[21]

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]-DAMGO for μ-opioid receptor), and varying concentrations of the test piperidine derivative.[7] Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist).[7]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[21]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[7]

-

Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[7]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.[7]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.[7]

Western Blot Analysis for PI3K/Akt Pathway

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the effect of piperidine derivatives on signaling pathways.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat cells with piperidine derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis and Protein Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Protein Quantification (BCA Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="Transfer to PVDF membrane", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="Blocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; Primary_Ab [label="Primary Antibody Incubation\n(e.g., anti-p-Akt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Chemiluminescent Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analysis of Band Intensity", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treatment; Treatment -> Lysis; Lysis -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; Analysis -> End; } caption: Experimental workflow for Western blot analysis.

Protocol:

-

Cell Lysis: After treating cells with the piperidine derivative, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[22][23]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[24]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt).[22]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[22]

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.[22]

Synthesis of Piperidine Derivatives

A variety of synthetic methods have been developed for the construction of the piperidine ring system. Common strategies include the reduction of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions.[1][25] The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final product.

A general workflow for the synthesis of N-substituted piperidines can involve the reaction of a piperidone with an appropriate amine, followed by reduction.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="Piperidone + Primary Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction1 [label="Reductive Amination", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="N-Substituted Piperidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reactants; Reactants -> Reaction1; Reaction1 -> Intermediate; Intermediate -> Purification; Purification -> Characterization; Characterization -> End; } caption: A general workflow for the synthesis of N-substituted piperidines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Chinese researchers develop potent piperine derivative for breast cancer | BioWorld [bioworld.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections [pubmed.ncbi.nlm.nih.gov]

- 17. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MTT (Assay protocol [protocols.io]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. bio-rad.com [bio-rad.com]

- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals. Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and the facility of its removal under mild acidic conditions. This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines,

Chiral Building Blocks for Asymmetric Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chirality of a molecule is a critical determinant of its biological activity. In the pharmaceutical industry, the ability to selectively synthesize a single enantiomer of a drug molecule is paramount, as different enantiomers can have vastly different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of chiral building blocks and their application in asymmetric synthesis, offering a resource for researchers and professionals in drug discovery and development. We will delve into the primary strategies for obtaining enantiomerically pure compounds, present quantitative data on the efficacy of various methods, provide detailed experimental protocols for key reactions, and illustrate complex workflows and decision-making processes through diagrams.

Core Strategies in Asymmetric Synthesis

The synthesis of single-enantiomer compounds relies on a few core strategies, each with its own advantages and limitations. The choice of strategy often depends on the target molecule's structure, the availability of starting materials, and scalability requirements.

-

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids, sugars, terpenes, and alkaloids, as readily available, enantiomerically pure starting materials.[1][2] The inherent chirality of these building blocks is incorporated into the final product, often through a series of stereospecific reactions.[3] This method is highly efficient when the target molecule's stereochemistry is directly related to a chiral pool compound.[4] For example, the antiviral drug Tamiflu® can be synthesized from naturally occurring quinic acid.[1]

-

Chiral Auxiliaries: In this strategy, an achiral substrate is temporarily bonded to a chiral auxiliary, a single-enantiomer compound that directs the stereochemical outcome of a subsequent reaction.[5] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. Evans' oxazolidinones and SAMP/RAMP hydrazones are prominent examples of highly effective chiral auxiliaries.[6][7][8]

-

Asymmetric Catalysis: This elegant approach employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. This category includes metal-based catalysts (e.g., Noyori's ruthenium catalysts for asymmetric hydrogenation) and organocatalysts (e.g., chiral amines for Michael additions).[1][9]

-

Kinetic Resolution: This technique involves the separation of a racemic mixture by reacting it with a chiral reagent or catalyst that preferentially transforms one enantiomer, leaving the other unreacted.[10] Enzymatic resolutions, often employing lipases, are particularly common and can provide high enantiomeric excess for both the reacted and unreacted enantiomers.[11][12][13]

The following diagram illustrates the decision-making process for selecting an appropriate asymmetric synthesis strategy.

Data Presentation: Performance of Chiral Building Blocks and Methods

The following tables summarize quantitative data for several key asymmetric synthesis methodologies, providing a comparative overview of their effectiveness.

Table 1: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Alkylation

| Auxiliary (R¹) | N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl | Propionyl | Allyl iodide | 98:2 | >90 |

| Isopropyl | Propionyl | Benzyl bromide | >99:1 | 95 |

| tert-Butyl | Propionyl | Methyl iodide | 99:1 | 90 |

| Phenyl | Acetyl | Benzyl bromide | 95:5 | 85 |

Table 2: Diastereoselectivity in Asymmetric Michael Additions using SAMP/RAMP Hydrazones

| Substrate (Ketone) | Electrophile (Michael Acceptor) | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| Cyclohexanone | Nitrostyrene | 95 | 85 |

| Propiophenone | Methyl vinyl ketone | 92 | 78 |

| Acetone | Chalcone | >98 | 90 |

| 2-Pentanone | Acrylonitrile | 96 | 88 |

Table 3: Enantioselectivity of Sharpless Asymmetric Dihydroxylation of Prochiral Olefins

| Olefin | Ligand | Enantiomeric Excess (e.e.) (%) | Yield (%) |

| Stilbene | (DHQD)₂PHAL | 99 | 97 |

| 1-Decene | (DHQ)₂PHAL | 92 | 85 |

| Methyl oleate | (DHQD)₂PHAL | 95 | 90 |

| α-Methylstyrene | (DHQ)₂PHAL | 96 | 88 |

Table 4: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Substrate (Racemic Alcohol) | Lipase | Acyl Donor | Enantiomeric Excess (e.e.) of remaining alcohol (%) | Conversion (%) |

| 1-Phenylethanol | Candida antarctica lipase B (CALB) | Vinyl acetate | >99 | ~50 |

| 2-Octanol | Pseudomonas cepacia lipase (PSL) | Isopropenyl acetate | 98 | 48 |

| (±)-Menthol | Candida rugosa lipase (CRL) | Acetic anhydride | 95 | 52 |

| 1-(2-Naphthyl)ethanol | Aspergillus niger lipase | Vinyl propionate | >99 | 49 |

Experimental Protocols

This section provides detailed methodologies for several key experiments in asymmetric synthesis.

Synthesis of (S)-(-)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)

This protocol describes a common method for the synthesis of a widely used Evans' chiral auxiliary.[14]

Materials:

-

L-phenylalanine ethyl ester hydrochloride

-

Dioxane

-

Distilled water

-

Sodium carbonate (Na₂CO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Lithium borohydride (LiBH₄)

-

Sodium hydride (NaH)

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of L-phenylalanine ethyl ester hydrochloride (1.0 eq) in a 2:1 mixture of dioxane and distilled water, add a 0.5 M aqueous solution of Na₂CO₃ at room temperature.

-

Cool the resulting solution to 0 °C and add di-tert-butyl dicarbonate (1.1 eq).

-

Remove the ice bath and stir the mixture for 3 hours at room temperature.

-

Extract the reaction mixture with EtOAc.

-

The N-Boc ethyl ester is then reduced using LiBH₄.

-

Cyclization is performed by treating the resulting alcohol with NaH to yield the oxazolidin-2-one.

-

The layers of the final workup are separated, and the aqueous layer is extracted with Et₂O. The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried over MgSO₄, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary

This procedure outlines the alkylation of an N-acylated Evans auxiliary to create a new stereocenter with high diastereoselectivity.[15][16]

Materials:

-

N-propionyl-(S)-4-benzyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Allyl iodide

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Add a solution of NaHMDS (1.1 eq) in THF dropwise and stir the mixture for 30 minutes to form the sodium enolate.

-

Add allyl iodide (1.2 eq) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and purify the product by chromatography.

Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic secondary alcohol.[10][11][17]

Materials:

-

Racemic alcohol (e.g., 1-phenylethanol)

-

Immobilized lipase (e.g., Novozym 435 - CALB)

-

Anhydrous organic solvent (e.g., hexane or tert-butyl methyl ether)

-

Acyl donor (e.g., vinyl acetate)

Procedure:

-

To a solution of the racemic alcohol (1.0 eq) in the organic solvent, add the immobilized lipase.

-

Add the acyl donor (2.0-3.0 eq) to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by chiral GC or HPLC.

-

Stop the reaction at approximately 50% conversion.

-

Filter off the immobilized enzyme (which can be washed and reused).

-

Separate the unreacted alcohol and the acylated product by column chromatography.

-

Determine the enantiomeric excess of both the remaining alcohol and the ester product.

Sharpless Asymmetric Dihydroxylation

This procedure details the enantioselective dihydroxylation of an olefin using the commercially available AD-mix.[18][19][20][21]

Materials:

-

Olefin (e.g., stilbene)

-

AD-mix-β or AD-mix-α

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

Procedure:

-

In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

-

Add the AD-mix (containing the osmium catalyst, chiral ligand, and re-oxidant) to the solvent mixture and stir until dissolved.

-

Cool the mixture to 0 °C and add methanesulfonamide.

-

Add the olefin to the reaction mixture and stir vigorously at 0 °C.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench by adding a solid sulfite (e.g., Na₂SO₃).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the diol product by recrystallization or column chromatography.

Visualization of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the context of chiral drug development and synthesis.

Asymmetric Synthesis in the Drug Development Pipeline

This diagram shows where asymmetric synthesis plays a crucial role in the overall drug development process.[22][23]

Comparative Workflow: Chiral Pool vs. De Novo Asymmetric Synthesis

This diagram provides a side-by-side comparison of the workflows for synthesizing a chiral molecule using the chiral pool approach versus a de novo asymmetric synthesis method (e.g., using a chiral auxiliary).

Conclusion

The strategic use of chiral building blocks is fundamental to modern asymmetric synthesis and plays an indispensable role in the development of safe and effective pharmaceuticals. This guide has provided an in-depth overview of the core strategies, supported by quantitative data and detailed experimental protocols for key transformations. The visualized workflows and decision-making processes offer a framework for approaching the synthesis of chiral molecules. As the demand for enantiomerically pure compounds continues to grow, a thorough understanding of these principles and techniques will remain essential for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. mdpi.com [mdpi.com]

- 2. Chiral pool - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. web.mit.edu [web.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. jocpr.com [jocpr.com]

- 12. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemistry.williams.edu [chemistry.williams.edu]

- 17. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 21. ch.ic.ac.uk [ch.ic.ac.uk]

- 22. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

- 23. Drug Development Process Map • Global Drug Trials [globaldrugdevelopment.tghn.org]

Methodological & Application

Synthesis of Chiral Piperidines from Tert-butyl (piperidin-3-ylmethyl)carbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral piperidines derived from Tert-butyl (piperidin-3-ylmethyl)carbamate. The chiral piperidine motif is a crucial structural component in a vast array of pharmaceuticals, influencing their efficacy, selectivity, and pharmacokinetic properties.[1][2][3] The methodologies outlined below focus on two primary strategies for obtaining enantiomerically enriched 3-substituted piperidines: Asymmetric deprotonation followed by electrophilic quench and classical chiral resolution.

Method 1: Asymmetric Synthesis via Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heterocyclic compounds. In the context of N-Boc protected piperidines, the carbamate group can direct deprotonation to the adjacent C2 position. By employing a chiral ligand, this deprotonation can be rendered enantioselective, leading to the formation of a chiral organolithium species. Subsequent trapping with an electrophile yields the desired chiral 3,2-disubstituted piperidine. While this specific application to this compound is an adaptation of established methods for other N-Boc heterocycles, it presents a viable and modern approach to chiral piperidine synthesis.

Logical Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis workflow.

Experimental Protocol: Asymmetric α-Arylation (Adapted from N-Boc-pyrrolidine)

This protocol is adapted from the enantioselective α-arylation of N-Boc-pyrrolidine and serves as a template for the functionalization of this compound.

Materials:

-

This compound

-

(-)-sparteine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

Zinc chloride (ZnCl₂)

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (-)-sparteine (1.2 equiv.) in anhydrous Et₂O at -78 °C under an inert atmosphere (argon or nitrogen), add s-BuLi (1.1 equiv.) dropwise.

-

Stir the solution for 15 minutes, then add a solution of this compound (1.0 equiv.) in anhydrous Et₂O dropwise.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

In a separate flask, prepare a solution of ZnCl₂ (1.2 equiv.) in anhydrous THF.

-

Transfer the ZnCl₂ solution to the reaction mixture at -78 °C and allow it to warm to room temperature and stir for 1 hour.

-